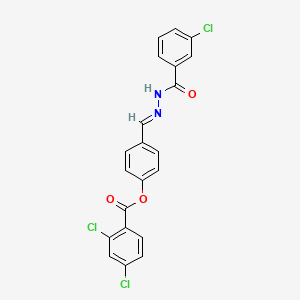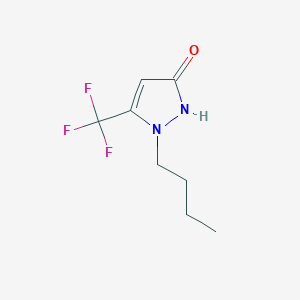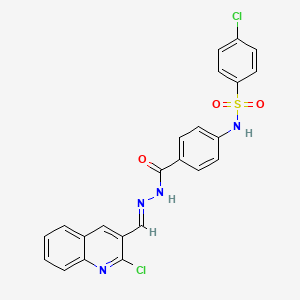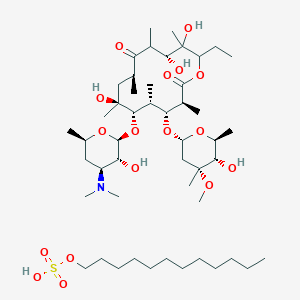![molecular formula C20H20Br2N4O4 B12047789 N'~1~,N'~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide](/img/structure/B12047789.png)
N'~1~,N'~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~1~,N’~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features two 5-bromo-2-hydroxyphenyl groups attached to a hexanedihydrazide backbone through methylene linkages. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
The synthesis of N’~1~,N’~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hexanedihydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation process. The reaction mixture is then heated under reflux for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
N’~1~,N’~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium thiocyanate.
Condensation: The compound can undergo further condensation reactions with aldehydes or ketones to form more complex structures.
Aplicaciones Científicas De Investigación
N’~1~,N’~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparación Con Compuestos Similares
N’~1~,N’~6~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]hexanedihydrazide can be compared with other similar compounds, such as:
N’~1~,N’~6~-bis[(E)-(4-hydroxyphenyl)methylidene]hexanedihydrazide: This compound lacks the bromine atoms, which may result in different chemical reactivity and biological activities.
N’~1~,N’~6~-bis[(E)-(4-dimethylaminophenyl)methylidene]hexanedihydrazide: The presence of dimethylamino groups can significantly alter the compound’s electronic properties and interactions with biological targets.
N’~1~,N’~6~-bis[(E)-(2-methoxyphenyl)methylidene]hexanedihydrazide: The methoxy groups can influence the compound’s solubility and reactivity in various chemical reactions.
Propiedades
Fórmula molecular |
C20H20Br2N4O4 |
|---|---|
Peso molecular |
540.2 g/mol |
Nombre IUPAC |
N,N'-bis[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]hexanediamide |
InChI |
InChI=1S/C20H20Br2N4O4/c21-15-5-7-17(27)13(9-15)11-23-25-19(29)3-1-2-4-20(30)26-24-12-14-10-16(22)6-8-18(14)28/h5-12,27-28H,1-4H2,(H,25,29)(H,26,30)/b23-11+,24-12+ |
Clave InChI |
FJPHPVKWFBATSY-ASIDMNOUSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Br)/C=N/NC(=O)CCCCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)O |
SMILES canónico |
C1=CC(=C(C=C1Br)C=NNC(=O)CCCCC(=O)NN=CC2=C(C=CC(=C2)Br)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinyl]sulfonyl}-2-(octadecyloxy)benzoic acid](/img/structure/B12047716.png)




![4-[(2,4-Dimethoxyphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B12047743.png)

![4-chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12047758.png)



![N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12047778.png)

